4-Methyl-3-(trifluoromethyl)pyridin-2-amine CAS number
4-Methyl-3-(trifluoromethyl)pyridin-2-amine CAS number
An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-Amino-4-(trifluoromethyl)pyridine is a critical fluorinated building block in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF3) group into the pyridine scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] While the initially requested compound, 4-Methyl-3-(trifluoromethyl)pyridin-2-amine, is not readily found in major chemical databases, this guide will provide a comprehensive overview of the closely related and industrially significant compound, 2-Amino-4-(trifluoromethyl)pyridine. Its utility is highlighted by its role as a key intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of kinase inhibitors for oncology.
This technical guide serves as a resource for researchers, chemists, and professionals in drug development, offering detailed insights into the synthesis, physicochemical properties, and key applications of 2-Amino-4-(trifluoromethyl)pyridine.
Physicochemical Properties
The properties of 2-Amino-4-(trifluoromethyl)pyridine make it a versatile reagent in organic synthesis. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| CAS Number | 16075-42-6 | |
| Molecular Formula | C₆H₅F₃N₂ | |
| Molecular Weight | 162.11 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 78-82 °C | |
| Boiling Point | 235.5 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents such as THF, ethyl acetate, and dichloromethane. |
Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
The efficient synthesis of 2-Amino-4-(trifluoromethyl)pyridine is crucial for its application in large-scale pharmaceutical production. Several synthetic routes have been developed, each with distinct advantages and disadvantages. Below are detailed protocols for two common and effective methods.
Route 1: Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine
This two-step, one-pot method is a robust approach that begins with the commercially available 2,6-dichloro-4-(trifluoromethyl)pyridine. The first step involves a selective nucleophilic aromatic substitution of one chlorine atom with ammonia, followed by a palladium-catalyzed dehalogenation.[2][3][4]
Caption: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from a dichlorinated precursor.
Detailed Protocol: [4]
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Step 1: Amination
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In a 200 mL high-pressure autoclave, charge 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine.
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Add 30.6 mL (0.44 moles) of 28% aqueous ammonia and 20 mL of tetrahydrofuran (THF).
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Seal the autoclave and heat the mixture to 150 °C with constant stirring. Maintain these conditions for approximately 6 hours.
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After the reaction is complete, cool the autoclave to a safe temperature (30-40 °C).
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Step 2: Dehalogenation
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To the resulting reaction mixture from Step 1, carefully add 300 mg of 5% Palladium on carbon (Pd/C) (54% wet, 0.076 mmoles).
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Pressurize the autoclave with hydrogen gas to 2.0 MPa.
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Heat the mixture to 100 °C with stirring and maintain for approximately 3 hours.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
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Once the reaction is complete, cool the reactor, filter the contents through a pad of Celite to remove the catalyst, and proceed with standard aqueous workup and purification by recrystallization.
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Route 2: Direct Amination of 2-Chloro-4-(trifluoromethyl)pyridine
This method offers a more direct approach, involving the high-pressure amination of 2-chloro-4-(trifluoromethyl)pyridine. This route is more atom-economical as it avoids the dehalogenation step.[4]
Caption: Direct amination of a monochlorinated precursor.
Detailed Protocol: [4]
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In a 200 mL high-pressure autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine.
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Add 108 mL of 28% aqueous ammonia.
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Seal the autoclave and heat the mixture to 180 °C for 10 hours. The internal pressure will reach approximately 20 atm.
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After the reaction period, allow the system to cool to room temperature.
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The resulting crystalline product is collected, washed thoroughly with water, and dried to yield 2-Amino-4-(trifluoromethyl)pyridine.
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
2-Amino-4-(trifluoromethyl)pyridine is a valuable precursor in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. Its structure is frequently incorporated into molecules designed to target signaling pathways that are dysregulated in diseases such as cancer.[2][5]
Synthesis of Bimiralisib (PQR309)
A notable application of 2-Amino-4-(trifluoromethyl)pyridine is in the synthesis of Bimiralisib, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2] The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.[2]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Bimiralisib.
By inhibiting both PI3K and mTOR, Bimiralisib can effectively shut down this critical cancer-promoting pathway, making it a promising therapeutic agent. The synthesis of Bimiralisib and other related kinase inhibitors often involves the coupling of 2-Amino-4-(trifluoromethyl)pyridine with other heterocyclic systems, demonstrating the compound's importance as a foundational element in complex molecule assembly.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-4-(trifluoromethyl)pyridine. It is classified as harmful if swallowed and causes serious eye irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
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Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2-Amino-4-(trifluoromethyl)pyridine is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis has been optimized through various routes, providing scalable access to this important building block. The unique properties conferred by the trifluoromethyl group make it an essential component in the design of modern therapeutics, particularly in the development of targeted kinase inhibitors like Bimiralisib. A thorough understanding of its synthesis, properties, and applications is essential for scientists and researchers working at the forefront of drug discovery and development.
References
- MilliporeSigma. 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine.
- Sigma-Aldrich. Safety Data Sheet: 2-Amino-4-(trifluoromethyl)pyrimidine.
- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet: 4-Amino-3-(trifluoromethyl)pyridine.
- ChemScene. 4-Chloro-3-(trifluoromethyl)pyridin-2-amine.
- ThermoFisher Scientific.
- Jubilant Ingrevia.
- BLDpharm. 3-Chloro-4-(trifluoromethyl)pyridin-2-amine.
- PubChem. 4-(3,3,3-Trifluoropropyl)pyridin-2-amine.
- ChemicalBook. N-methyl-3-(trifluoromethyl)pyridin-2-amine.
- Benchchem. A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine.
- 3-amino-2-(methylamino)-5-(trifluoromethyl)pyridine cas 172648-55-4.
- ChemicalBook. 4-Methyl-3-(trifluoromethyl)aniline synthesis.
- Meier, J. L., et al. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. PMC.
- Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)
- BLDpharm. 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine.
- ChemDiv. Compound 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine.
- Research Outreach.
- MDPI.
- Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.
- Benchchem. A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine.
